molecular formula C8H18O2 B1585066 1,1-Diethoxybutane CAS No. 3658-95-5

1,1-Diethoxybutane

Cat. No.: B1585066
CAS No.: 3658-95-5
M. Wt: 146.23 g/mol
InChI Key: UVHXZFGCCJLFMX-UHFFFAOYSA-N
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Description

1,1-Diethoxybutane is an organic compound with the molecular formula C8H18O2. It is also known as butyraldehyde diethyl acetal. This compound is a colorless liquid with a pleasant odor and is used in various chemical applications. It is an acetal, which is a functional group characterized by two alkoxy groups attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethoxybutane can be synthesized through the acetalization reaction of butyraldehyde with ethanol. The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The general reaction is as follows:

Butyraldehyde+2EthanolAcid CatalystThis compound+Water\text{Butyraldehyde} + 2 \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Butyraldehyde+2EthanolAcid Catalyst​this compound+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the butyraldehyde to this compound. The water produced in the reaction is typically removed using a Dean-Stark apparatus to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using simulated moving bed technology. This method allows for the continuous separation and purification of the product, achieving high purity levels. The process involves the use of a fixed bed model that is expanded to a simulated moving bed model, optimizing conditions such as switching time and flow rates in each section .

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxybutane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to butyraldehyde and ethanol.

    Oxidation: It can be oxidized to form butyric acid.

    Reduction: Reduction reactions can convert it to butanol.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products

    Hydrolysis: Butyraldehyde and ethanol.

    Oxidation: Butyric acid.

    Reduction: Butanol.

    Substitution: Depending on the nucleophile, products can include butyl halides, butylamines, or butylthiols.

Scientific Research Applications

1,1-Diethoxybutane has several applications in scientific research and industry:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of metabolic pathways involving acetals.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable acetals.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diethoxyethane: Similar structure but with an ethyl group instead of a butyl group.

    1,1-Diethoxypropane: Similar structure but with a propyl group instead of a butyl group.

    1,1-Diethoxyhexane: Similar structure but with a hexyl group instead of a butyl group.

Uniqueness

1,1-Diethoxybutane is unique due to its specific chain length and the resulting physical and chemical properties. Its boiling point, solubility, and reactivity differ from those of its shorter or longer chain analogs, making it suitable for specific applications where other acetals may not be as effective.

Properties

IUPAC Name

1,1-diethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-4-7-8(9-5-2)10-6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHXZFGCCJLFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063119
Record name Butane, 1,1-diethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3658-95-5
Record name 1,1-Diethoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3658-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1,1-diethoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,1-diethoxy-
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Record name Butane, 1,1-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxybutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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